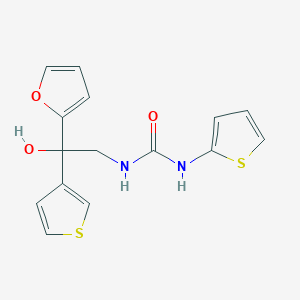

1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

描述

The compound 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (molecular formula: C₁₇H₁₅N₂O₃S₂; calculated molecular weight: ~332.4 g/mol) is a urea derivative featuring a hydroxyethyl core substituted with furan-2-yl and thiophen-3-yl groups. The urea moiety is further substituted with a thiophen-2-yl group. This structural arrangement confers unique electronic and steric properties:

- Hydrogen-bonding capacity: The urea group (-NH-CO-NH-) acts as both a hydrogen bond donor and acceptor, critical for interactions with biological targets.

- Hydrophilicity-lipophilicity balance: The hydroxyl group may improve aqueous solubility, while the aromatic heterocycles contribute to membrane permeability.

属性

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c18-14(17-13-4-2-7-22-13)16-10-15(19,11-5-8-21-9-11)12-3-1-6-20-12/h1-9,19H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXQDRRZAKGMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound notable for its unique structural features, which include furan and thiophene rings. These components are often associated with various biological activities, making this compound a candidate for pharmacological research. This article reviews the biological activity of this compound, synthesizing data from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.43 g/mol. The structure incorporates functional groups known for their reactivity and biological significance:

| Feature | Description |

|---|---|

| Furan Ring | Contributes to antioxidant and anti-inflammatory properties. |

| Thiophene Rings | Associated with antimicrobial and anticancer activities. |

| Urea Moiety | Enhances solubility and biological interactions. |

Anticancer Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant anticancer activity. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HT-29 (colon cancer)

In studies utilizing the MTT assay, compounds with thiophene and furan derivatives demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines .

Antimicrobial Activity

The presence of thiophene rings in the structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth effectively. For example, studies have shown that certain thiophene derivatives possess activity against both Gram-positive and Gram-negative bacteria .

While specific mechanisms for 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea are not fully elucidated, it is hypothesized that its biological effects may involve:

- Reactive Oxygen Species (ROS) Modulation : Compounds with furan rings often act as antioxidants, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The urea moiety may facilitate interactions with enzymes involved in cancer progression or microbial metabolism.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Thiophene Derivatives : A study demonstrated that thiophene derivatives exhibited significant anticancer activity against human leukemia cell lines, suggesting a promising avenue for further research into related compounds .

- Antimicrobial Efficacy : Another investigation into thiophene-containing compounds revealed their effectiveness against a range of pathogenic bacteria, supporting their potential use in developing new antimicrobial agents .

科学研究应用

The biological activity of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea has been investigated in several studies, revealing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, leading to cell death. The presence of furan and thiophene rings may enhance this activity through mechanisms involving oxidative stress modulation and enzyme inhibition .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against various strains of bacteria and fungi. The unique structure allows it to interact with microbial cell membranes, disrupting their integrity and function .

Antioxidant Activity

The antioxidant properties of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea are attributed to its ability to scavenge free radicals. This property is significant in protecting cells from oxidative damage, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Thiophene Ring : Utilizing methods such as cyclization reactions.

- Introduction of the Furan Ring : Achieved through cross-coupling reactions.

- Urea Formation : Involves the reaction of isocyanates with amines derived from thiophene and furan precursors.

These synthetic routes can be optimized for higher yields and purity through various techniques like continuous flow reactors and advanced purification methods .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of similar urea derivatives in targeting human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting a potential role for 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds with similar structures. The study revealed that these compounds exhibited strong activity against resistant bacterial strains, indicating their potential as novel antibacterial agents .

相似化合物的比较

Key Structural and Functional Differences:

Complexity of Heterocycles :

- The target compound employs simple thiophene and furan substituents, whereas 7a () incorporates a fused tetrahydrobenzo[b]thiophene ring. The latter’s rigid structure may enhance target binding but reduce solubility .

- Formula 2 () includes a tricyclic framework, increasing steric hindrance and likely reducing metabolic stability compared to the target compound .

Functional Group Variations: The adamantane-urea () replaces thiophene with a bulky adamantane group, significantly increasing lipophilicity (~450 g/mol). This modification could enhance blood-brain barrier penetration but may also raise toxicity risks . Impurity a () lacks the urea moiety, resulting in a simpler amino alcohol structure.

Bioactivity Implications :

- Urea derivatives like the target compound and 7a are associated with enzyme inhibition (e.g., kinases, hydrolases) due to their hydrogen-bonding and aromatic interactions. However, 7a ’s benzoyl group may introduce off-target effects absent in the target compound .

- The adamantane-urea ’s thioether bridge () could confer resistance to oxidative metabolism, extending half-life compared to the target compound’s hydroxyethyl group .

Research Findings and Methodological Considerations

Structural Analysis Tools

- Mercury CSD (): Used to visualize and compare crystal packing patterns. The target compound’s hydroxyl and urea groups may form hydrogen-bonded networks distinct from 7a ’s benzoyl-dominated interactions .

- SHELX (): Critical for refining crystallographic data. The absence of reported crystal structures for the target compound limits direct comparison but highlights a research gap .

Computational Predictions

- Density Functional Theory (DFT) (): Predicts electronic properties such as charge distribution and frontier molecular orbitals.

Pharmacokinetic Inferences

常见问题

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how can yield optimization be methodically addressed?

- Methodology : Synthesis typically involves coupling reactions to form the urea core, followed by functionalization of the hydroxyethyl bridge with furan and thiophene groups. Key steps include:

- Step 1 : Formation of the urea backbone via nucleophilic attack of an amine on an isocyanate intermediate (e.g., using thiomorpholine derivatives) .

- Step 2 : Introduction of the 2-hydroxy-2-(thiophen-3-yl)ethyl group via Grignard or aldol-like reactions under controlled temperature (0–5°C) .

- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like DMAP to enhance coupling efficiency. Monitor purity via HPLC and adjust stoichiometry (1.2:1 amine:isocyanate ratio) to minimize side products .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns on thiophene and furan rings (e.g., δ 7.2–7.5 ppm for thiophene protons) .

- IR Spectroscopy : Detect urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl O-H bands (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 435.08 for C19H18N2O3S2) .

Q. How can preliminary biological activity screening be designed to assess therapeutic potential?

- Methodology :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations 1–100 µM. Include positive controls (e.g., cisplatin) and measure IC50 values .

- Antimicrobial screening : Use agar diffusion against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) with 24–48 hr incubation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodology :

- Comparative analysis : Replicate conflicting protocols while varying catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and reaction times. Use DOE (Design of Experiments) to identify critical variables .

- Biological validation : Repeat assays with standardized cell lines/passage numbers. Employ orthogonal assays (e.g., apoptosis via flow cytometry) to confirm activity .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases, GPCRs)?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Prioritize poses with lowest ∆G values (< -8 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hr. Monitor decomposition via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates robustness) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology :

- Analog synthesis : Replace thiophen-3-yl with phenyl or furan-2-yl groups. Test substituent effects on solubility (logP via shake-flask method) and activity .

- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen bond donors (urea NH) and π-π stacking regions (thiophene rings) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。